molecular formula C11H24N4O B7052518 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea

1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea

Cat. No.: B7052518
M. Wt: 228.33 g/mol
InChI Key: PAJTZVDWEJVPSN-UHFFFAOYSA-N
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Description

1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea is a synthetic organic compound characterized by its complex structure, which includes a urea moiety linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    N-Methylation: The piperidine ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

    Urea Formation: The final step involves the reaction of the N-methylpiperidine derivative with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride.

Major Products:

    Oxidation Products: N-oxides or hydroxylated derivatives.

    Reduction Products: Saturated derivatives.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: Used as a tool compound to study receptor-ligand interactions, especially in the context of neurotransmitter systems.

    Industrial Applications: Potential use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

    1-Methyl-4-piperidone: Shares the piperidine ring but lacks the urea moiety.

    N-Methylpiperidine: Similar structure but without the urea linkage.

    1-Methyl-3-piperidylamine: Contains the piperidine ring and amine group but differs in the position and nature of substituents.

Uniqueness: 1-Methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea is unique due to its specific combination of a urea moiety and a methylated piperidine ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

1-methyl-1-[2-[methyl-(1-methylpiperidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N4O/c1-13-6-4-10(5-7-13)14(2)8-9-15(3)11(12)16/h10H,4-9H2,1-3H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJTZVDWEJVPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CCN(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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